3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts as an antiretroviral agent against HIV-1. [, ] NNRTIs work by binding to the reverse transcriptase enzyme of HIV-1, preventing the virus from replicating. [, ]
A novel synthetic route was developed for the production of doravirine, which involves the formation of 3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile as a key intermediate. [] This intermediate was isolated and characterized during the development of this new synthetic pathway. [] While specific details of this synthesis are not provided in the abstract, the isolation of this specific intermediate suggests its importance in the overall synthesis of doravirine.
The molecular structure of a synthetic intermediate of doravirine, methyl (Z)-2-(3-chloro-5-cyanophenoxy)-5-(3-(3-chloro-5-cyanophenoxy)-2-oxo-4-(trifluoromethyl) pyridin-1(2H)-yl)-5-ethoxy-3-(trifluoromethyl)pent-2-enoate, was elucidated using a combination of LC/HRMS/MS, H/D exchange, and 2D-NMR techniques. [] This comprehensive analysis, alongside Density Functional Theory (DFT) calculations, provided detailed structural information about the intermediate. [] The presence of 3-chloro-5-cyanophenoxy groups within the structure of the intermediate points to the significance of this moiety in the final structure of doravirine. []
As an NNRTI, 3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile, (Doravirine) exerts its antiretroviral activity by binding to the reverse transcriptase enzyme of HIV-1. [, ] This binding interaction inhibits the enzyme's activity, preventing the conversion of viral RNA into DNA, thus blocking viral replication. [, ]
To enhance the biocompatibility and stability of formulations containing 3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile, specific polymers have been investigated. [, ] These polymers improve the drug's solubility and stability within the formulation, contributing to its overall effectiveness as a therapeutic agent. [, ]
3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile (Doravirine) is primarily investigated for its use as a key component in the antiretroviral drug doravirine. [] The development of a novel synthetic route for doravirine, involving the isolation and characterization of this specific intermediate, highlights the ongoing research efforts to optimize its production and potentially improve its therapeutic profile. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7